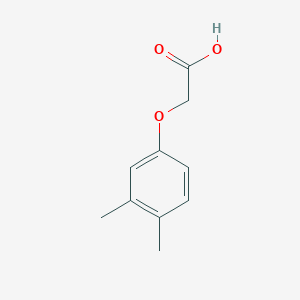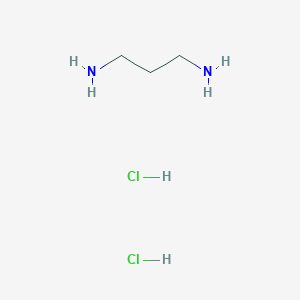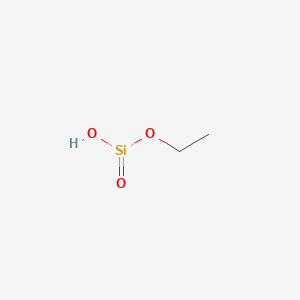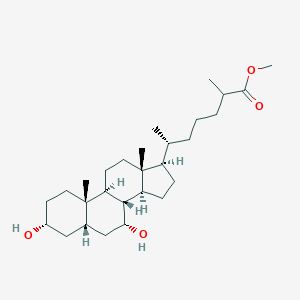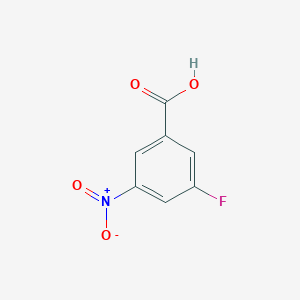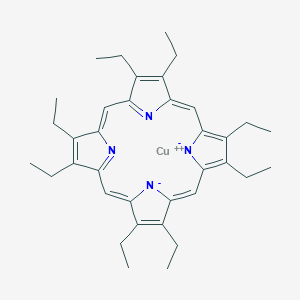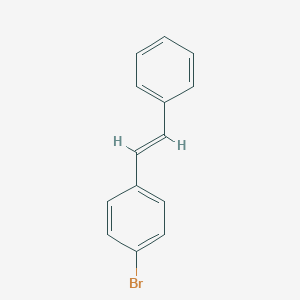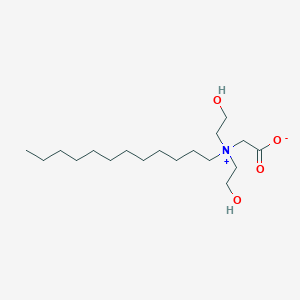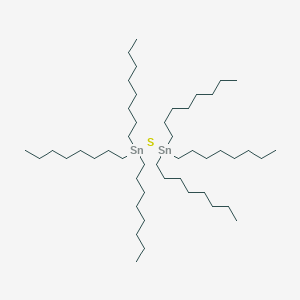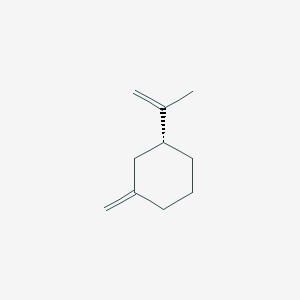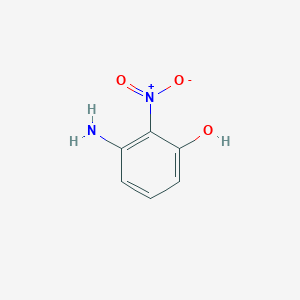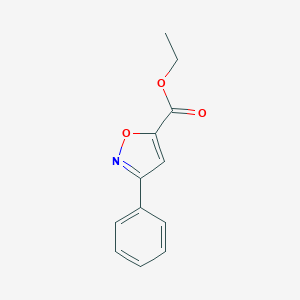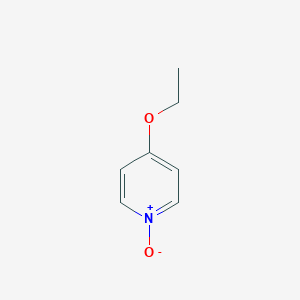
Triamantane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Triamantane is a polycyclic hydrocarbon compound that has been extensively studied for its potential applications in various fields of science and technology. This compound is composed of three fused cyclohexane rings, which give it a unique structural and chemical properties. Triamantane has been synthesized by various methods, and its synthesis method plays a crucial role in determining its properties and applications.
Wissenschaftliche Forschungsanwendungen
Triamantane has been extensively studied for its potential applications in various fields of science and technology, including materials science, medicinal chemistry, and nanotechnology. Triamantane has been shown to have strong antioxidant properties, which make it a potential candidate for the development of new drugs for the treatment of various diseases. Triamantane has also been studied for its potential applications in the development of new materials with unique properties, such as high thermal stability and mechanical strength.
Wirkmechanismus
The mechanism of action of triamantane is not well understood, but it is believed to involve the inhibition of reactive oxygen species (ROS) and the modulation of various signaling pathways. Triamantane has been shown to inhibit the production of ROS in vitro, which suggests that it may be able to protect cells from oxidative damage. Triamantane has also been shown to modulate various signaling pathways, including the NF-κB pathway, which plays a crucial role in the regulation of inflammation and immune responses.
Biochemische Und Physiologische Effekte
Triamantane has been shown to have various biochemical and physiological effects, including antioxidant activity, anti-inflammatory activity, and immunomodulatory activity. Triamantane has been shown to scavenge various ROS, including superoxide anion and hydroxyl radical, which suggests that it may be able to protect cells from oxidative damage. Triamantane has also been shown to inhibit the production of various pro-inflammatory cytokines, including TNF-α and IL-1β, which suggests that it may have anti-inflammatory activity. Triamantane has also been shown to modulate various immune responses, including the production of cytokines and chemokines, which suggests that it may have immunomodulatory activity.
Vorteile Und Einschränkungen Für Laborexperimente
Triamantane has several advantages for lab experiments, including its stability, solubility, and low toxicity. Triamantane is highly stable under various conditions, which makes it suitable for long-term studies. Triamantane is also highly soluble in various solvents, which makes it easy to handle and manipulate in the lab. Triamantane has low toxicity, which makes it suitable for in vitro and in vivo studies. However, the main limitation of triamantane for lab experiments is its high cost, which may limit its use in large-scale experiments.
Zukünftige Richtungen
There are several future directions for triamantane research, including the development of new synthesis methods, the investigation of its potential applications in various fields of science and technology, and the elucidation of its mechanism of action. New synthesis methods for triamantane may lead to the development of new derivatives with unique properties and applications. The investigation of its potential applications in various fields of science and technology may lead to the development of new materials and drugs with unique properties and therapeutic benefits. The elucidation of its mechanism of action may lead to the development of new drugs for the treatment of various diseases.
Synthesemethoden
Triamantane can be synthesized by various methods, including the Diels-Alder reaction, Birch reduction, and photochemical reactions. The Diels-Alder reaction involves the reaction of cyclopentadiene with a substituted cyclohexenone, followed by a thermal rearrangement to form triamantane. The Birch reduction involves the reduction of benzene with sodium metal in liquid ammonia, followed by a reaction with cyclopentadiene to form triamantane. Photochemical reactions involve the irradiation of a mixture of benzene and cyclopentadiene with ultraviolet light to form triamantane.
Eigenschaften
CAS-Nummer |
13349-10-5 |
|---|---|
Produktname |
Triamantane |
Molekularformel |
C18H24 |
Molekulargewicht |
240.4 g/mol |
IUPAC-Name |
heptacyclo[7.7.1.13,15.01,12.02,7.04,13.06,11]octadecane |
InChI |
InChI=1S/C18H24/c1-8-2-13-10-5-11-14-3-9-4-15(11)17(13)18(6-8,7-9)16(14)12(1)10/h8-17H,1-7H2 |
InChI-Schlüssel |
AMFOXYRZVYMNIR-UHFFFAOYSA-N |
SMILES |
C1C2CC3C4C1C5C6CC7CC(C6C4)C3C5(C2)C7 |
Kanonische SMILES |
C1C2CC3C4C1C5C6CC7CC(C6C4)C3C5(C2)C7 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




